Quinabactin
Overview
Description
Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .
Synthesis Analysis
Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .
Molecular Structure Analysis
The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .
Chemical Reactions Analysis
While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .
Physical And Chemical Properties Analysis
Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .
Scientific Research Applications
Drought Resistance in Agriculture
Quinabactin has been studied for its potential in agriculture, particularly in enhancing drought resistance in plants. Researchers found that quinabactin mimics the plant hormone abscisic acid (ABA), helping plants retain water under drought conditions. However, its effectiveness varied across different crops, leading to further structural studies and the development of new compounds like opabactin for improved efficacy on key crops such as tomatoes and wheat (Howes, 2019).
Enhancement of Plant Drought Resistance
Another study highlighted quinabactin's ability to selectively activate tomato ABA receptors. Overexpression of certain receptors conferred enhanced plant drought resistance, indicating quinabactin's potential in agricultural applications to improve crop resilience against water scarcity (González-Guzmán et al., 2014).
Modulation of Abscisic Acid Responses
Quinabactin has also been found to preferentially activate dimeric ABA receptors and demonstrate ABA-like potency in vivo. Its effects include inducing guard cell closure, suppressing water loss, and promoting drought tolerance in adult plants. This aligns with ABA's role in plant abiotic stress responses, highlighting quinabactin as a key agent formodulating these responses (Okamoto et al., 2013).
Chemical Manipulation of Plant Water Use
Further research into the chemical manipulation of plant water use has underscored the importance of ABA receptors in controlling transpiration. Quinabactin's role as a selective agonist for certain ABA receptors, particularly Pyrabactin Resistance 1 (PYR1) and related receptors, has been pivotal in defining key targets for water use control in plants. This research offers promising avenues for developing small molecules to regulate plant water consumption, a critical factor in agricultural productivity (Helander et al., 2016).
Future Directions
Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .
properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKSUMLZQXFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinabactin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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